molecular formula C19H24O2 B14786734 (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione

(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione

Cat. No.: B14786734
M. Wt: 284.4 g/mol
InChI Key: VHDOTNMSJDQVEE-YJVBKCKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-3,5-diene-7,17-dione: is a synthetic compound derived from dehydroepiandrosterone, a natural hormone produced by the adrenal glands. It is known for its ability to inhibit the enzyme aromatase, which is responsible for converting testosterone into estrogen. This property makes it a popular compound among fitness enthusiasts, bodybuilders, and athletes for its potential benefits in promoting hormonal balance and enhancing physique .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Chemical Synthesis: Androst-3,5-diene-7,17-dione can be synthesized from dehydroepiandrosterone through a series of chemical reactions.

    Industrial Production Methods: Industrial production of Androst-3,5-diene-7,17-dione typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Androst-3,5-diene-7,17-dione can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced derivatives, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

Mechanism of Action

Mechanism

Molecular Targets and Pathways

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(10R,13S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione

InChI

InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13?,14?,17?,18-,19-/m0/s1

InChI Key

VHDOTNMSJDQVEE-YJVBKCKTSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C

Origin of Product

United States

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